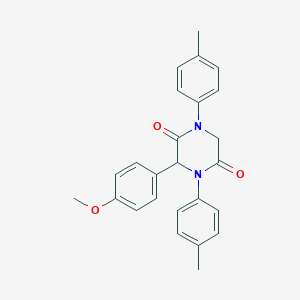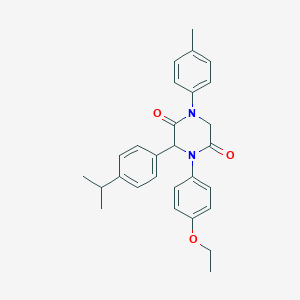
Disilver tetraborate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Disilver tetraborate is an inorganic compound with the chemical formula Ag₂B₄O₇. It is known for its unique structural properties and potential applications in various scientific fields. The compound consists of silver and borate ions, forming a crystalline structure that exhibits interesting chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: Disilver tetraborate can be synthesized through a reaction between silver nitrate (AgNO₃) and boric acid (H₃BO₃) in an aqueous solution. The reaction typically involves mixing the reactants in stoichiometric amounts and heating the solution to facilitate the formation of the this compound crystals. The reaction can be represented as follows: [ 2AgNO₃ + 4H₃BO₃ \rightarrow Ag₂B₄O₇ + 6H₂O + 2HNO₃ ]
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require precise control of reaction conditions, including temperature, concentration, and pH, to ensure high yield and purity of the final product. The use of advanced crystallization techniques can further enhance the quality of the this compound produced.
Chemical Reactions Analysis
Types of Reactions: Disilver tetraborate undergoes various chemical reactions, including:
Oxidation: The silver ions in this compound can be oxidized to form silver oxide (Ag₂O).
Reduction: The compound can be reduced to elemental silver (Ag) under specific conditions.
Substitution: this compound can participate in substitution reactions where the borate ions are replaced by other anions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH₄) or hydrazine (N₂H₄) are commonly employed.
Substitution: Various anions such as chloride (Cl⁻) or sulfate (SO₄²⁻) can be introduced under controlled conditions.
Major Products Formed:
Oxidation: Silver oxide (Ag₂O)
Reduction: Elemental silver (Ag)
Substitution: Compounds containing substituted anions, such as silver chloride (AgCl) or silver sulfate (Ag₂SO₄)
Scientific Research Applications
Disilver tetraborate has a wide range of applications in scientific research, including:
Chemistry: It is used as a precursor for the synthesis of other silver-based compounds and as a catalyst in various chemical reactions.
Biology: this compound is studied for its antimicrobial properties and potential use in medical applications, such as wound dressings and coatings for medical devices.
Medicine: The compound’s antimicrobial properties make it a candidate for developing new antibacterial agents and treatments for infections.
Industry: this compound is used in the production of advanced materials, including ceramics and glass, due to its unique structural properties.
Mechanism of Action
Disilver tetraborate can be compared with other silver-based compounds, such as:
Silver nitrate (AgNO₃): Known for its strong antimicrobial properties and use in medical applications.
Silver oxide (Ag₂O): Used in batteries and as a catalyst in chemical reactions.
Silver chloride (AgCl): Commonly used in photographic materials and as an antimicrobial agent.
Uniqueness: this compound stands out due to its combination of silver and borate ions, providing unique structural and chemical properties that enhance its stability and efficacy in various applications.
Comparison with Similar Compounds
- Silver nitrate (AgNO₃)
- Silver oxide (Ag₂O)
- Silver chloride (AgCl)
- Silver sulfate (Ag₂SO₄)
- Silver iodide (AgI)
Properties
IUPAC Name |
disilver;tetraborate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2Ag.4BO3/c;;4*2-1(3)4/q2*+1;4*-3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIILBQGPAZTTMI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B([O-])([O-])[O-].B([O-])([O-])[O-].B([O-])([O-])[O-].B([O-])([O-])[O-].[Ag+].[Ag+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Ag2B4O12-10 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.0 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
12271-95-3 |
Source


|
| Record name | Silver borate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012271953 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Disilver tetraborate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.304 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
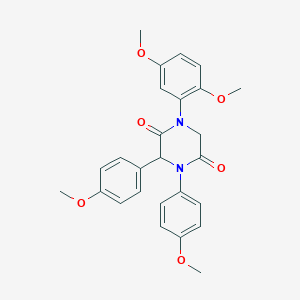
![3-[4-(Dimethylamino)phenyl]-4-(2,3-dimethylphenyl)-1-(4-methylphenyl)-2,5-piperazinedione](/img/structure/B242392.png)
![3-[4-(Dimethylamino)phenyl]-4-(4-methoxyphenyl)-1-(4-methylphenyl)-2,5-piperazinedione](/img/structure/B242393.png)
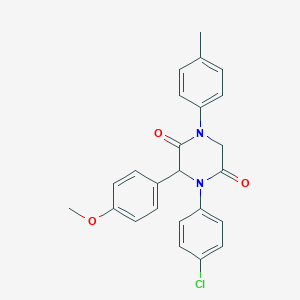

![1-(2,4-Dimethoxyphenyl)-3-[4-(dimethylamino)phenyl]-4-(4-ethoxyphenyl)-2,5-piperazinedione](/img/structure/B242402.png)
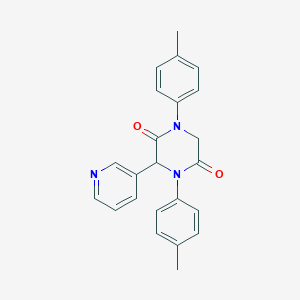
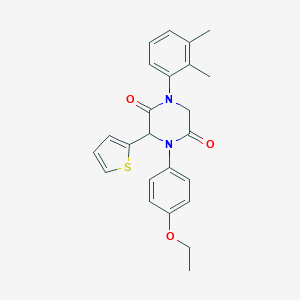
![4-(3,5-Dimethylphenyl)-1-(4-methylphenyl)-3-[4-(methylsulfanyl)phenyl]-2,5-piperazinedione](/img/structure/B242407.png)
![1-(4-Methylphenyl)-3-[4-(methylsulfanyl)phenyl]-4-phenyl-2,5-piperazinedione](/img/structure/B242408.png)
![3-[4-(Dimethylamino)phenyl]-4-(4-ethoxyphenyl)-1-(4-methylphenyl)-2,5-piperazinedione](/img/structure/B242410.png)

